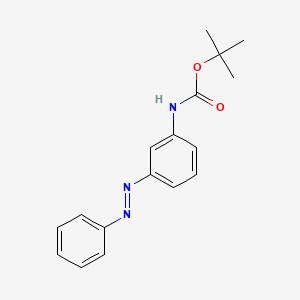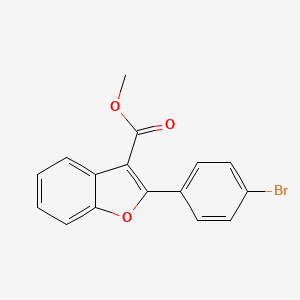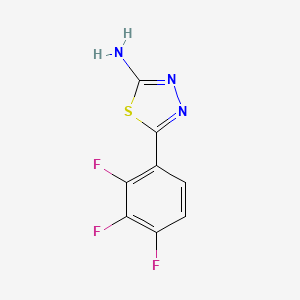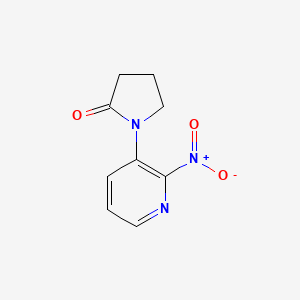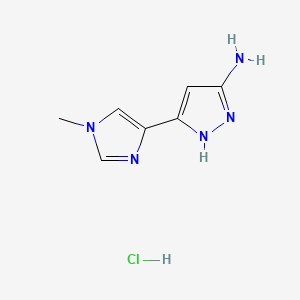
3-Amino-5-(1-methyl-4-imidazolyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the code “MFCD32876544” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and applications to appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD32876544” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of “MFCD32876544” involves scaling up the laboratory synthesis to a larger scale. This process requires careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “MFCD32876544” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD32876544” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of “MFCD32876544” depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “MFCD32876544” is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study biochemical pathways and interactions. Its ability to interact with specific biomolecules makes it a useful tool in understanding cellular processes and mechanisms.
Medicine
In medicine, “MFCD32876544” may have potential therapeutic applications. It could be investigated for its effects on specific diseases or conditions, and its mechanism of action could provide insights into new treatment strategies.
Industry
In industrial applications, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its properties make it suitable for various manufacturing processes and product formulations.
Mécanisme D'action
The mechanism of action of “MFCD32876544” involves its interaction with specific molecular targets These targets could include enzymes, receptors, or other proteins The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “MFCD32876544” include those with related structures or functional groups. Examples may include other heterocyclic compounds or molecules with similar reactivity.
Uniqueness
The uniqueness of “MFCD32876544” lies in its specific structure and properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity. These unique features make it valuable for specific applications and research areas.
Conclusion
The compound “MFCD32876544” is a versatile chemical entity with significant applications in various scientific fields
Propriétés
Formule moléculaire |
C7H10ClN5 |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
5-(1-methylimidazol-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c1-12-3-6(9-4-12)5-2-7(8)11-10-5;/h2-4H,1H3,(H3,8,10,11);1H |
Clé InChI |
CHQPPTPEDXIZRH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


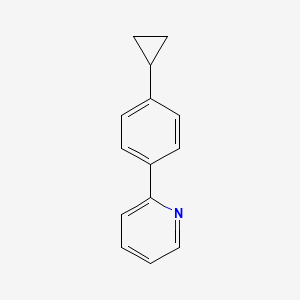
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
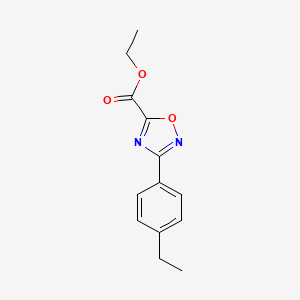
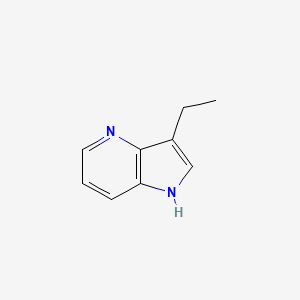
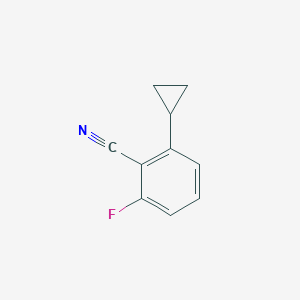
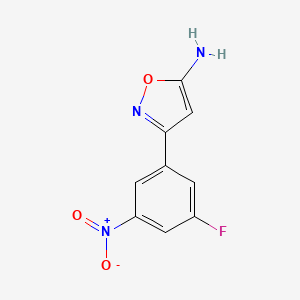
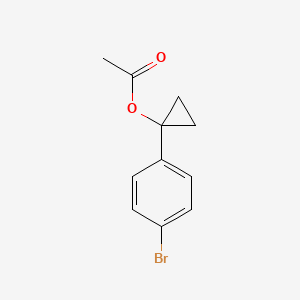
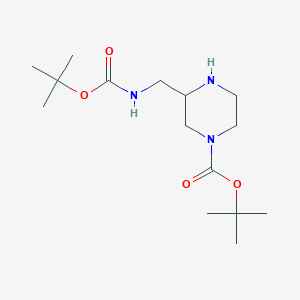
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
